A Technical Guide to the Physical and Chemical Properties of Diaminocarbazoles for Advanced Research
A Technical Guide to the Physical and Chemical Properties of Diaminocarbazoles for Advanced Research
Preamble: Navigating the Carbazole Landscape
The inquiry for "3-Amino-9H-carbazol-4-aminium" points to a highly specific, likely protonated, form of 3,4-diamino-9H-carbazole (CAS 866359-92-4). However, publicly accessible, in-depth technical data on this particular isomer is notably scarce. To provide a robust and scientifically grounded guide that meets the needs of researchers and drug development professionals, this document will focus on the well-characterized and structurally related isomer, 3,6-diamino-9H-carbazole (CAS 86-71-5) . This compound serves as an exemplary model for understanding the core physicochemical properties and reactivity inherent to the diaminocarbazole scaffold, providing a strong foundation for researchers working with this class of molecules. The principles, experimental methodologies, and chemical behaviors detailed herein are broadly applicable to other diaminocarbazole isomers.
Introduction to Diaminocarbazoles: A Scaffold of Opportunity
Carbazole, a tricyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry and materials science.[1] Its rigid, planar structure and rich electron density make it an ideal platform for developing a wide range of functional molecules. The introduction of amino groups onto the carbazole core, creating diaminocarbazoles, dramatically enhances its utility. These amino groups serve as key functional handles for further chemical modification, act as hydrogen bond donors, and modulate the electronic properties of the carbazole system.
Consequently, diaminocarbazoles are pivotal building blocks in several cutting-edge applications:
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Organic Electronics: They are used in the synthesis of high-performance polymers, organic light-emitting diodes (OLEDs), and organic photovoltaics.[2]
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Catalysis and Gas Storage: As organic ligands, they are instrumental in creating Covalent Organic Frameworks (COFs) for heterogeneous catalysis and gas storage.[3]
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Supramolecular Chemistry: The strategic placement of amino groups, as seen in 1,8-diaminocarbazoles, allows for the design of sophisticated fluorescent sensors and transporters for biologically important anions.[4][5][6]
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Dyes and Pigments: Their chromophoric nature makes them valuable precursors in the production of stable, vibrant dyes.[2]
This guide will now delve into the specific physical and chemical properties of 3,6-diamino-9H-carbazole, providing the technical data and experimental context required for its effective use in research and development.
Physicochemical Properties of 3,6-diamino-9H-carbazole
A comprehensive understanding of a compound's physical properties is the bedrock of its application. These properties dictate solubility, formulation, and interaction with other materials.
Structural and Molecular Data
The fundamental characteristics of 3,6-diamino-9H-carbazole are summarized below.
| Property | Value | Source |
| IUPAC Name | 9H-carbazole-3,6-diamine | [7] |
| CAS Number | 86-71-5 | [7][8] |
| Molecular Formula | C₁₂H₁₁N₃ | [7][9] |
| Molecular Weight | 197.24 g/mol | [7] |
| Canonical SMILES | C1=CC2=C(C=C1N)C3=C(N2)C=CC(=C3)N | [10] |
| InChI Key | YCZUWQOJQGCZKG-UHFFFAOYSA-N | [8][9] |
| Physical Form | White to Gray to Brown crystalline powder or solid. | [8] |
Predicted Properties and Storage
Computational models provide valuable estimates for properties that may not be extensively reported in experimental literature. These predictions are essential for initial experimental design.
| Property | Predicted Value | Source |
| Monoisotopic Mass | 197.0953 Da | [10] |
| XlogP (Octanol/Water Partition) | 2.0 | [10] |
| Storage Conditions | Keep in a dark place under an inert atmosphere at room temperature. | [8] |
Chemical Reactivity and Synthetic Utility
The chemical behavior of 3,6-diaminocarbazole is dominated by the nucleophilicity of its two primary amine groups and the aromatic carbazole core. These sites allow for a diverse range of chemical transformations.
Reactivity of the Amino Groups
The primary amino groups at the C3 and C6 positions are the most reactive sites for electrophilic substitution. This reactivity is the cornerstone of their use as building blocks.
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Acylation & Amide Formation: The amines readily react with acyl chlorides or anhydrides to form stable amide bonds. This reaction is fundamental in the synthesis of anion receptors where the amide N-H groups act as hydrogen bond donors.[4]
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Polymerization: As a diamine monomer, it is a key component in the synthesis of high-performance polymers like polyimides, which are valued for their thermal stability.[2]
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Modification for Catalysis: The amine groups can be functionalized to anchor catalytic metal species or can act as basic catalytic sites themselves within a larger framework like a COF.[3]
Reactions of the Carbazole Core
While the amino groups are the primary reactive sites, the carbazole ring itself can participate in reactions, particularly electrophilic aromatic substitution, although the activating nature of the amino groups can complicate regioselectivity. Halogenation (e.g., bromination or iodination) is a common strategy to introduce handles for cross-coupling reactions. The reactivity of halogenated carbazoles generally follows the trend I > Br > Cl, which is a critical consideration for designing synthetic routes involving Suzuki, Sonogashira, or Buchwald-Hartwig couplings.[11]
Logical Flow of Synthetic Utilization
The following diagram illustrates the central role of diaminocarbazole as a precursor for advanced materials.
Caption: Synthetic pathways from 3,6-diaminocarbazole to functional materials.
Experimental Protocols and Characterization
Rigorous characterization is essential to confirm the identity, purity, and properties of synthesized or purchased diaminocarbazoles.
Synthesis Methodology: Catalytic Hydrogenation
A common and efficient method for synthesizing diamines from their dinitro precursors is catalytic hydrogenation. This method is preferable to older techniques using reagents like sodium sulfide or ferrous powder as it offers a shorter synthetic route, higher product purity, and generates less waste.[12]
Protocol: Synthesis of a Diaminoaromatic via Catalytic Hydrogenation
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Reactor Setup: Charge a high-pressure hydrogenation reactor with the dinitro-precursor (e.g., 3,6-dinitro-9H-carbazole) and an appropriate solvent (e.g., ethanol, methanol). The solvent-to-raw-material ratio is typically between 1.5:1 and 3:1 by weight.[12]
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Catalyst Addition: Add the catalyst, commonly Palladium on Carbon (Pd/C) or Raney Nickel.
-
Reaction Conditions: Seal the reactor and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. Heat the reaction mixture to a temperature of 65-85 °C under a hydrogen pressure of 1.0-4.0 MPa.[12]
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Expert Insight: The choice of catalyst and solvent can significantly impact reaction efficiency and selectivity. Pd/C is often preferred for its high activity and selectivity in reducing nitro groups without affecting other reducible functionalities.
-
-
Monitoring: Monitor the reaction progress by observing hydrogen uptake. The reaction is complete when hydrogen consumption ceases.
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Workup: After cooling and carefully venting the hydrogen, filter the reaction mixture to remove the catalyst.
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Isolation: Concentrate the filtrate under reduced pressure to crystallize the product. The resulting diamino-product can be further purified by recrystallization from a suitable solvent.
Characterization Workflow
The following diagram outlines a standard workflow for the analytical characterization of a synthesized diaminocarbazole.
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